molecular formula C25H27NO2 B018779 Endoxifen, (E)- CAS No. 110025-28-0

Endoxifen, (E)-

Cat. No. B018779
CAS RN: 110025-28-0
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endoxifen, also known as N-desmethyl-4-hydroxytamoxifen, is an active metabolite of tamoxifen . It is a potent Selective Estrogen Response Modifier (SERM) and is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation .


Synthesis Analysis

Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen .


Molecular Structure Analysis

The molecular formula of Endoxifen is C25H27NO2 . Its average mass is 373.487 Da and its mono-isotopic mass is 373.204193 Da .


Chemical Reactions Analysis

Endoxifen is a potent anti-estrogen and its mechanisms of action are still being elucidated . It is known to be a potent anti-estrogen and its mechanisms of action are still being elucidated .


Physical And Chemical Properties Analysis

Endoxifen has a density of 1.1±0.1 g/cm3, a boiling point of 519.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 116.0±0.3 cm3, and it has 3 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Breast Cancer Treatment

Endoxifen is primarily recognized for its role in the treatment of hormone receptor-positive breast cancer. It is a potent antiestrogen and a secondary metabolite resulting from the biotransformation of tamoxifen . The compound has shown promise in phase 1/2 clinical studies, particularly for patients with endocrine-refractory metastatic breast cancer .

Personalized Tamoxifen Therapy

A precision endoxifen prediction algorithm has been developed to advance personalized tamoxifen treatment in patients with breast cancer. This algorithm aims to ensure that all patients achieve adequate endoxifen concentrations for maximum therapeutic benefit, especially for those with metabolic resistance to tamoxifen .

Bone Health

Apart from its anticancer effects, Z-endoxifen (the active isomer of endoxifen) has demonstrated bone agonistic effects. These effects are similar or even greater than those of tamoxifen, with minimal or no endometrial proliferative effects, suggesting a potential application in bone health management .

Bipolar Disorder Management

Endoxifen has emerged as a potential antimanic agent for the treatment of bipolar disorder. Its role in this context is still being explored, but it represents a novel approach to managing this complex psychiatric condition .

Gynecologic and Desmoid Tumors

Clinical studies have evaluated the efficacy of Z-endoxifen in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors. The results have shown substantial oral bioavailability and promising antitumor activity, indicating its broader application beyond breast cancer .

Pharmacogenomics of Oncology Therapies

Endoxifen’s effectiveness can be influenced by genetic factors, particularly the CYP2D6 genotype. Research into the pharmacogenomics of oncology therapies has highlighted the importance of considering genetic and clinical variables when predicting endoxifen concentration and, consequently, its therapeutic efficacy .

Safety And Hazards

Endoxifen is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Future Directions

Endoxifen is currently being developed as a drug for the treatment of estrogen receptor-positive breast cancer . It is also being studied in the context of breast and other solid tumors, the potential benefits of endoxifen in bone, as well as its emerging role as an antimanic agent in bipolar disorder . A recent clinical trial has reached full enrollment, investigating (Z)-endoxifen in premenopausal women with measurable mammographic breast density .

properties

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150869
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endoxifen, (E)-

CAS RN

110025-28-0, 114828-90-9
Record name 4-Hydroxy-N-desmethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endoxifen, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-Endoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110025-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ENDOXIFEN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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